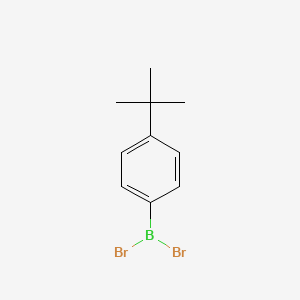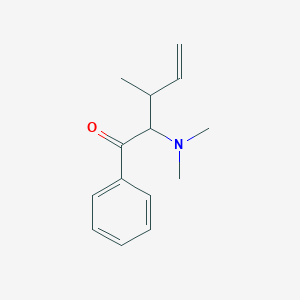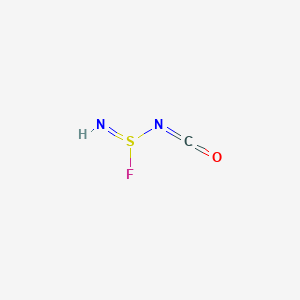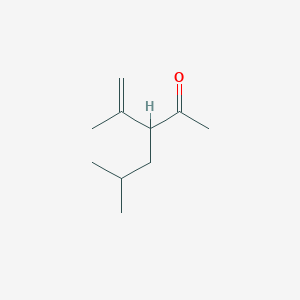![molecular formula C13H11ClN2O2 B14437747 3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide CAS No. 77502-45-5](/img/structure/B14437747.png)
3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide is an organic compound that features a benzamide core substituted with a chloro group and a pyridinylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide with a pyridine derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
77502-45-5 |
|---|---|
Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
3-chloro-N-[(1-oxidopyridin-1-ium-4-yl)methyl]benzamide |
InChI |
InChI=1S/C13H11ClN2O2/c14-12-3-1-2-11(8-12)13(17)15-9-10-4-6-16(18)7-5-10/h1-8H,9H2,(H,15,17) |
InChI Key |
JPIAXHJPSFAKQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)
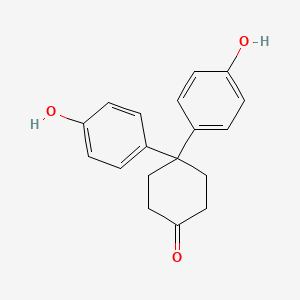
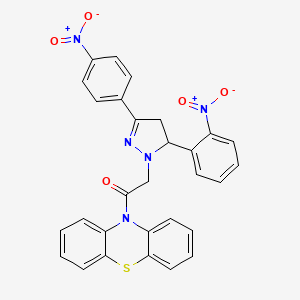
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
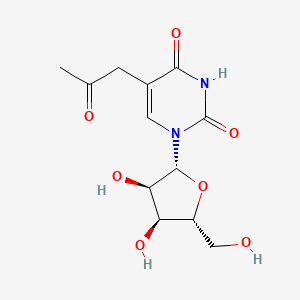
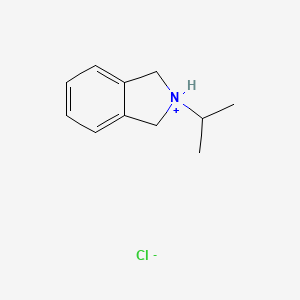
![[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate](/img/structure/B14437686.png)

